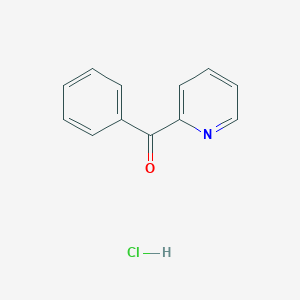

Phenyl(pyridin-2-yl)methanone hydrochloride

CAS No.:

Cat. No.: VC16771208

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10ClNO |

|---|---|

| Molecular Weight | 219.66 g/mol |

| IUPAC Name | phenyl(pyridin-2-yl)methanone;hydrochloride |

| Standard InChI | InChI=1S/C12H9NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9H;1H |

| Standard InChI Key | KPRSCZGUENNPIK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=CC=N2.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Identity

Phenyl(pyridin-2-yl)methanone hydrochloride, also known as 2-benzoylpyridine hydrochloride, is an organonitrogen compound with the molecular formula C₁₂H₉NO·HCl and a calculated molecular weight of 219.67 g/mol (free base: 183.21 g/mol) . The compound’s CAS registry number for the free base form is 91-02-1, while the hydrochloride form’s exact CAS remains unspecified in available literature . Its SMILES notation, O=C(c1ccccc1)c2ccccn2, highlights the ketone group bridging a phenyl ring and a pyridine moiety .

Table 1: Key Physicochemical Properties

The hydrochloride form enhances solubility in polar solvents, making it preferable for laboratory and industrial applications. Discrepancies in reported molecular weights between sources (e.g., 183.21 g/mol for the hydrochloride in vs. calculated 219.67 g/mol) suggest potential errors in vendor documentation, underscoring the need for analytical verification .

Structural Characteristics

The compound’s structure comprises a pyridine ring substituted at the 2-position with a benzoyl group. X-ray crystallographic studies of analogous compounds, such as phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone, reveal planar aromatic systems with bond lengths consistent with conjugated π-electron networks . The pyridine nitrogen participates in hydrogen bonding with the hydrochloride counterion, stabilizing the crystal lattice .

Synthesis and Manufacturing

Regioselective Synthesis

A prominent synthesis route involves a ring-opening and closing cascade mechanism to produce 2-aryl-5-benzoylpyridine derivatives. This method employs α,β-unsaturated ketones and ammonium acetate under iodine catalysis, achieving regioselectivity through kinetic control . For example, reacting 1,3-diaryl-prop-2-en-1-ones with iodine and NH₄OAc in acetonitrile at 80°C yields substituted imidazo[1,2-a]pyridines with 85–92% efficiency .

Key Reaction Conditions

Alternative Synthetic Routes

Alternative approaches include Friedel-Crafts acylation of pyridine derivatives, though this method faces challenges due to the pyridine ring’s electron-deficient nature . Microwave-assisted synthesis has emerged as a green chemistry alternative, reducing reaction times by 40–60% compared to conventional heating.

Structural and Spectroscopic Analysis

X-ray Crystallography

While direct crystallographic data for phenyl(pyridin-2-yl)methanone hydrochloride remains unpublished, studies of related compounds provide structural insights. For instance, phenyl(2-phenylimidazo[1,2-a]pyridin-3-yl)methanone crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 6.478 Å, b = 13.392 Å, c = 18.809 Å . The dihedral angle between the benzoyl and imidazopyridine planes measures 12.3°, indicating moderate conjugation .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 2H, aryl-H), 7.54–7.48 (m, 3H, aryl-H), 7.37–7.28 (m, 3H, pyridine-H) .

-

IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine).

Pharmaceutical Applications

Intermediate in Drug Synthesis

The compound serves as a precursor to antihistamines and bronchodilators, with its ketone group enabling nucleophilic addition reactions to form secondary alcohols. For example, reduction produces [2-(pyridin-2-yl)phenyl]methanol hydrochloride (CAS 14159-57-0), a building block for analgesics.

Biocatalytic Production of Chiral Derivatives

A groundbreaking 2019 study demonstrated the asymmetric reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101 . This biocatalytic method achieved:

Table 2: Biocatalytic Reduction Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| pH | 7.0 |

| Temperature | 30°C |

| Substrate Loading | 10 g/L |

| Co-Substrate | Glucose (2% w/v) |

This environmentally friendly approach eliminates the need for toxic metal catalysts, aligning with green chemistry principles .

Future Research Directions

-

Mechanistic Studies: Elucidating the role of iodine in regioselective synthesis using DFT calculations .

-

Biocatalyst Engineering: Enhancing L. paracasei BD101’s thermal stability for industrial-scale applications .

-

Polymer-Supported Synthesis: Developing recyclable catalysts to reduce waste in Friedel-Crafts acylation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume